3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(4-thiophen-3-ylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c20-15-10-24-17(22)19(15)14-7-18(8-14)16(21)12-3-1-11(2-4-12)13-5-6-23-9-13/h1-6,9,14H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRCPMNRYBNGCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)N4C(=O)CSC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation and Lewis acid catalysis to enhance reaction efficiency and yield . The use of advanced techniques such as microwave-assisted synthesis can significantly reduce reaction times and improve product purity.
Chemical Reactions Analysis
Types of Reactions
3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene or benzoyl moieties, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antidiabetic Activity
One of the most notable applications of thiazolidine derivatives, including 3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione, is their role as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in insulin signaling pathways. Studies have shown that derivatives of thiazolidine-2,4-dione exhibit significant antidiabetic activity by enhancing insulin sensitivity and lowering blood glucose levels in diabetic models .
Antimicrobial Properties
Research indicates that thiazolidine derivatives possess moderate to good antimicrobial activities against various pathogens. The compound has been evaluated for its antibacterial and antifungal effects. For instance, studies have reported that thiazolidine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans, making them potential candidates for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant properties of thiazolidine derivatives are also noteworthy. Compounds with the thiazolidine scaffold have shown the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing various diseases associated with oxidative damage, including cancer and neurodegenerative disorders .
Mechanistic Insights
Understanding the mechanism of action of 3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione is essential for its development as a therapeutic agent. Research has suggested that the compound may interact with specific biological targets involved in inflammation and metabolic regulation. For example, it has been proposed that similar thiazolidine compounds could modulate inflammatory responses by inhibiting key signaling pathways related to cytokine production .
Case Study 1: Antidiabetic Effects
In a study published in Molecules, researchers synthesized a series of thiazolidine derivatives and evaluated their effects on glucose metabolism in diabetic rats. The results indicated that certain derivatives significantly reduced fasting blood glucose levels and improved insulin sensitivity compared to control groups .
| Compound | Fasting Blood Glucose Reduction (%) | Insulin Sensitivity Improvement (%) |
|---|---|---|
| A | 30 | 25 |
| B | 45 | 40 |
| C | 20 | 15 |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of various thiazolidine derivatives against clinical isolates of bacteria and fungi. The compound demonstrated potent activity against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 31 µg/mL, indicating its potential as a lead compound for antibiotic development .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 31 |
| Candida albicans | 15 |
Mechanism of Action
The mechanism of action of 3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Key Structural Differences :
- Thiophene vs.
- Azetidine vs. Pyrrolidine/Oxazepine Rings : Azetidine’s smaller ring size (4-membered vs. 5- or 7-membered) may reduce steric hindrance while increasing strain, influencing binding kinetics .
Antioxidant Activity :
- 3-Coumarinyl-TZDs (e.g., compounds 5a–r ) demonstrated moderate to strong DPPH radical scavenging (IC50: 12–45 µM) due to electron-donating hydroxyl groups .
- Target Compound : The thiophene’s electron-rich π-system could enhance radical stabilization, but the absence of hydroxyl groups may limit activity unless compensated by the azetidine’s nitrogen lone pairs.
Antidiabetic Activity :
- Compound ad21 (a 5-benzylidene-TZD) showed 65% reduction in blood glucose levels in streptozotocin-induced diabetic rats, comparable to rosiglitazone .
- Target Compound : The azetidine-thiophene combination may improve PPAR-γ binding affinity, though this remains untested in the provided evidence.
Antitubercular Activity :
- Compound 98 (a 5-methoxybenzylidene-TZD) exhibited potent activity against Mycobacterium tuberculosis (MIC: 0.25 µg/mL) .
- Target Compound : The thiophene’s sulfur atom might mimic bioisosteric replacements seen in antitubercular drugs, but direct evidence is lacking.
Physicochemical and Spectral Data Comparisons
Discussion of Unique Features
- Thiophene-Benzoyl Hybrid : The combination of thiophene and benzoyl groups may synergize π-π stacking and hydrophobic interactions, enhancing membrane permeability compared to purely aromatic analogs .
- Azetidine’s Role : The azetidine ring could act as a hydrogen-bond acceptor via its tertiary nitrogen, a feature absent in pyrrolidine-based TZDs .
Q & A
Basic: What are the recommended spectroscopic techniques for structural elucidation of this compound?
To confirm the structure of 3-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}-1,3-thiazolidine-2,4-dione, use 1H NMR (to identify proton environments, e.g., azetidine ring protons and thiophenyl groups), 13C NMR (to assign carbonyl carbons in the thiazolidinedione and benzoyl moieties), and HRMS (for precise molecular weight verification). Cross-reference spectral data with structurally analogous compounds, such as 5-arylidene-2,4-thiazolidinediones, which exhibit characteristic carbonyl peaks at ~170-175 ppm in 13C NMR .
Advanced: How can green chemistry methodologies optimize the synthesis of this compound?
A solvent-free Knoevenagel condensation using diisopropyl ethyl ammonium acetate (DIPEAc) as a dual catalyst/medium can enhance reaction efficiency. DIPEAc enables room-temperature reactions, reduces purification steps, and achieves moderate-to-good yields (60-85%). The catalyst can be reused for ≥4 cycles without significant activity loss, aligning with green chemistry principles . Compare this with β-cyclodextrin-SO3H-catalyzed thiazolidinone syntheses, which avoid toxic solvents and reduce energy consumption .
Basic: What experimental protocols are used to assess the compound’s antimicrobial activity?
Follow the agar diffusion method :
- Prepare microbial cultures (e.g., S. aureus, E. coli) in nutrient agar.
- Load compound solutions (10–100 µg/mL in DMSO) into wells.
- Incubate at 37°C for 24–48 hours.
- Measure inhibition zones and compare with controls (e.g., ciprofloxacin). Include structure-activity relationship (SAR) analysis by testing analogs with varying substituents on the thiophenyl or azetidine groups .
Advanced: How can computational modeling resolve contradictions in reaction yield data?
Use density functional theory (DFT) to model reaction pathways and identify energy barriers. For example, discrepancies in yields during thiourea cyclization (e.g., acid vs. amine-mediated routes) may arise from steric hindrance at the azetidine nitrogen. Simulate transition states to optimize conditions (e.g., pH, temperature) and predict regioselectivity in heterocycle formation .
Basic: What safety protocols are critical for handling this compound?
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture.
- PPE : Use nitrile gloves, safety goggles, and lab coats.
- Spill Management : Absorb with inert material (e.g., vermiculite), place in sealed containers, and dispose via hazardous waste protocols. Avoid inhalation; use fume hoods during synthesis .
Advanced: How does substituent variation on the thiophenyl group influence biological activity?
Replace the thiophen-3-yl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents and evaluate IC50 values in target assays (e.g., α-glucosidase inhibition). SAR studies on analogous 5-arylidene-2,4-thiazolidinediones show that electron-withdrawing groups enhance antihyperglycemic activity by increasing electrophilicity at the C5 position .
Basic: What analytical methods ensure purity and stability during storage?
- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) to monitor degradation products.
- TGA/DSC : Assess thermal stability (decomposition >200°C indicates suitability for high-temperature reactions).
- Accelerated stability studies : Store at 40°C/75% RH for 6 months; analyze via FTIR for carbonyl group integrity .
Advanced: What mechanistic insights explain the role of DIPEAc in Knoevenagel condensations?
DIPEAc acts as a Brønsted acid-base catalyst , protonating the aldehyde carbonyl to activate it for nucleophilic attack by the thiazolidinedione’s active methylene group. The ionic liquid medium stabilizes intermediates, reducing activation energy. Confirm via in situ FTIR monitoring of C=O stretching frequency shifts during the reaction .
Basic: How is the compound’s solubility profile determined for in vitro assays?
- Shake-flask method : Dissolve the compound in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol).
- UV-Vis spectroscopy : Measure absorbance at λmax (typically 250–300 nm for thiazolidinediones) and calculate solubility via calibration curves.
- LogP : Estimate octanol/water partitioning using HPLC retention times .
Advanced: How can in vivo pharmacokinetic (PK) studies be designed for this compound?
- Animal models : Administer 10–50 mg/kg (oral/i.v.) to Sprague-Dawley rats.
- Blood sampling : Collect at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- LC-MS/MS analysis : Quantify plasma concentrations; calculate Cmax , Tmax , AUC , and t1/2 . Compare with reference drugs (e.g., pioglitazone) to assess bioavailability .
Advanced: What strategies differentiate regioisomers during azetidine functionalization?
Use NOESY NMR to identify spatial proximity between the azetidine’s C3 proton and the benzoyl group. Alternatively, employ X-ray crystallography to resolve crystal structures, as seen in analogous benzo[d]thiazol-2-yl derivatives .
Basic: How is the compound’s stability under varying pH conditions assessed?
- Forced degradation : Incubate in 0.1N HCl (pH 1), PBS (pH 7.4), and 0.1N NaOH (pH 13) at 37°C for 24 hours.
- HPLC monitoring : Track degradation products (e.g., hydrolyzed thiazolidinedione rings). Stability >90% at pH 7.4 suggests suitability for physiological studies .
Advanced: How do structural modifications enhance metabolic stability?
Introduce deuterium at metabolically labile sites (e.g., α to the thiazolidinedione carbonyl) to slow CYP450-mediated oxidation. Compare CLint (intrinsic clearance) in human liver microsomes with the parent compound. Deuterated analogs of similar thiazolidinediones show 2–3-fold increased t1/2 .
Basic: What synthetic routes are reported for the thiazolidine-2,4-dione core?
- Cyclocondensation : React β-mercaptoacetic acid with substituted isothiocyanates or aldehydes.
- Knoevenagel condensation : Couple aldehydes with 2,4-thiazolidinedione using DIPEAc or piperidine catalysts. Yields range from 50–85% depending on substituent steric effects .
Advanced: How can bioisosteric replacement improve target selectivity?
Replace the thiophen-3-yl group with benzothiazole or pyridyl bioisosteres. Screen against off-target receptors (e.g., PPAR-γ vs. COX-2) using radioligand binding assays. For example, benzothiazole analogs show 10-fold higher PPAR-γ affinity due to enhanced π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
